molecular formula C4H8O2S2 B140307 1,4-Dithiane-2,5-diol CAS No. 40018-26-6

1,4-Dithiane-2,5-diol

Cat. No. B140307
CAS RN: 40018-26-6
M. Wt: 152.2 g/mol
InChI Key: YUIOPHXTILULQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07091347B2

Procedure details

2,5-Dihydroxy-1,4-dithiane (76 g) and cyanoacetamide (84 g) were added to a mixture of methanol (180 mL), water (10 mL) and triethylamine (10 g). The resulting mixture was heated at 35–40° C. for about 30 minutes while stirring, and then heated to 50–60° C. for an additional 30 minutes with stirring. The reaction mixture was then cooled to room temperature and poured into a mixture of ice (100 g)/water (300 mL). A fine precipitate formed upon addition, which was filtered and dried overnight to give 100.6 g of the title compound as a pale gray powder ((M+H)+=143, M.P.=159.0–159.6° C.).
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[CH:2]1[CH2:7]SC(O)C[S:3]1.[C:9]([CH2:11][C:12]([NH2:14])=[O:13])#[N:10].CO>O.C(N(CC)CC)C>[NH2:10][C:9]1[S:3][CH:2]=[CH:7][C:11]=1[C:12]([NH2:14])=[O:13]

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
OC1SCC(SC1)O
Name
Quantity
84 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
180 mL
Type
reactant
Smiles
CO
Name
Quantity
10 g
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated at 35–40° C. for about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 50–60° C. for an additional 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
A fine precipitate formed upon addition, which
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=CC1C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 100.6 g
YIELD: CALCULATEDPERCENTYIELD 141.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.